

Spectroscopic Analysis of 2-Fluoro-4-methylbenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-4-methylbenzonitrile

Cat. No.: B033328

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **2-Fluoro-4-methylbenzonitrile** (C_8H_6FN), a key intermediate in various chemical syntheses. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous compounds. This guide also outlines standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for **2-Fluoro-4-methylbenzonitrile**. These predictions are derived from the analysis of substituent effects on the benzonitrile core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted 1H NMR Data (500 MHz, $CDCl_3$)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.5 - 7.6	dd	$J(H,H) \approx 8.5$, $J(H,F) \approx 5.5$	1H	H-6
~7.1 - 7.2	d	$J(H,H) \approx 8.5$	1H	H-5
~7.0 - 7.1	d	$J(H,F) \approx 8.0$	1H	H-3
~2.4	s	-	3H	$-\text{CH}_3$

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Coupling (J, Hz)	Assignment
~163 (d)	$^1\text{J}(\text{C},\text{F}) \approx 250$	C-2
~142 (d)	$^4\text{J}(\text{C},\text{F}) \approx 3$	C-4
~134	-	C-6
~128 (d)	$^3\text{J}(\text{C},\text{F}) \approx 8$	C-5
~117 (d)	$^2\text{J}(\text{C},\text{F}) \approx 20$	C-3
~116	-	$-\text{C}\equiv\text{N}$
~105 (d)	$^2\text{J}(\text{C},\text{F}) \approx 15$	C-1
~21	-	$-\text{CH}_3$

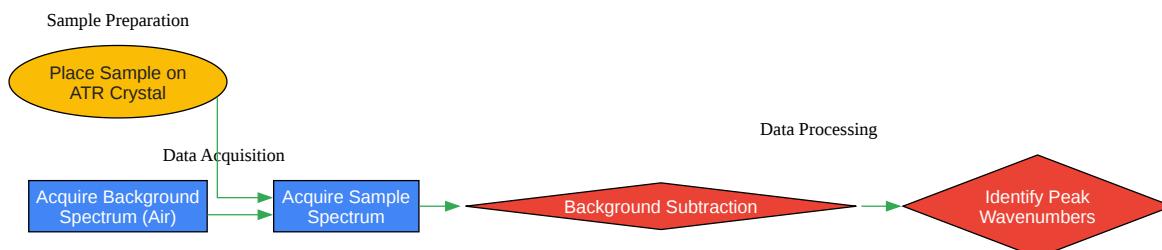
Infrared (IR) Spectroscopy

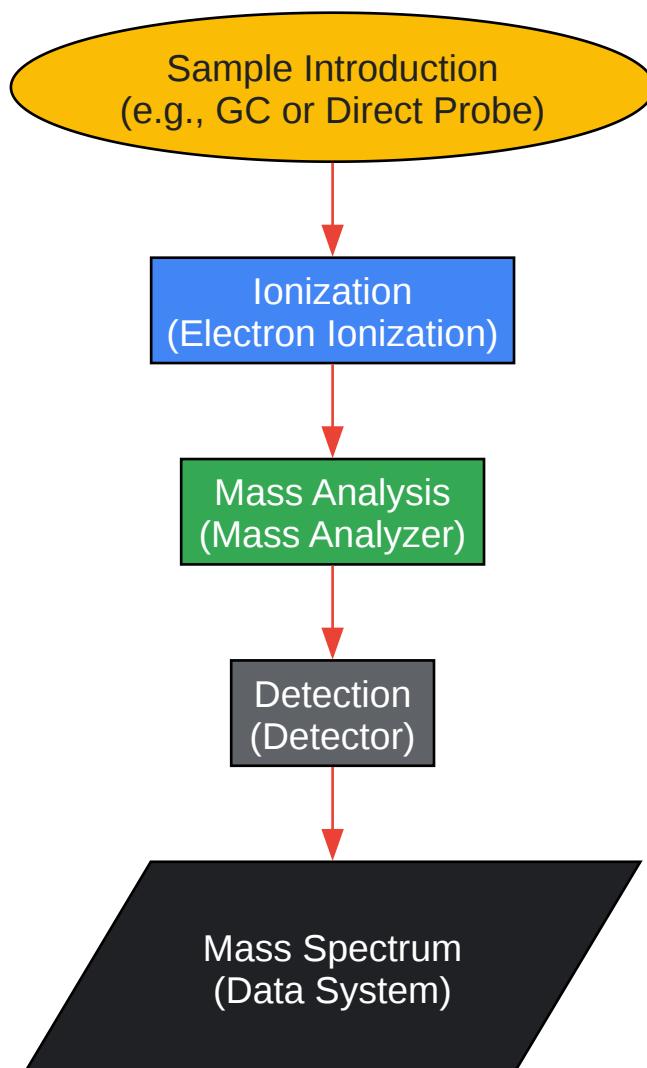
Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch
~2925	Medium-Weak	Aliphatic C-H stretch (-CH ₃)
~2230	Strong	C≡N stretch
~1610, 1500, 1450	Medium-Strong	Aromatic C=C ring stretch
~1250	Strong	C-F stretch
~850-800	Strong	C-H out-of-plane bend (trisubstituted)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)


m/z	Relative Abundance	Assignment
135	High	[M] ⁺ (Molecular Ion)
134	Moderate	[M-H] ⁺
116	Low	[M-F] ⁺ (unlikely) or [M-H- HCN] ⁺
108	Moderate	[M-HCN] ⁺
91	Low	[C ₇ H ₇] ⁺ (Tropylium ion)


Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument parameters may require optimization for specific samples and equipment.

NMR Spectroscopy

A solution of **2-Fluoro-4-methylbenzonitrile** (approximately 10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is prepared in a suitable deuterated solvent (e.g., 0.7 mL of CDCl_3) and transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 or 500 MHz NMR spectrometer.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Fluoro-4-methylbenzonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033328#spectroscopic-data-for-2-fluoro-4-methylbenzonitrile-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com